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Cat. No.: B045369 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a comprehensive guide to the biocatalytic synthesis of allyl
anthranilate, a valuable aromatic ester with applications in the flavor, fragrance, and

pharmaceutical industries.[1] Moving away from traditional chemical synthesis, which often

involves harsh conditions and undesirable byproducts, this protocol details a greener, enzyme-

catalyzed approach using an immobilized lipase.[2] The application note elucidates the

rationale behind enzyme selection, process optimization, and provides a detailed, step-by-step

experimental workflow. Furthermore, it outlines the necessary analytical techniques for product

characterization and purification, ensuring a robust and reproducible synthesis.

Introduction: The Case for Biocatalytic
Esterification
Allyl anthranilate is an ester known for its characteristic fruity and floral aroma, making it a

sought-after compound in the food and cosmetic sectors.[1] Beyond its sensory properties, the

anthranilate moiety is a precursor in the synthesis of various pharmaceuticals. Traditional

chemical esterification often relies on strong acid catalysts and high temperatures, which can

lead to side reactions and the formation of impurities.[3]
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Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a compelling

alternative. Lipases (E.C. 3.1.1.3), in particular, are versatile enzymes that can efficiently

catalyze esterification reactions under mild conditions.[3] Their high selectivity can lead to purer

products and simplified downstream processing. The use of immobilized enzymes further

enhances the economic viability of the process by allowing for easy separation of the catalyst

from the reaction mixture and its subsequent reuse.

This guide focuses on the use of Novozym® 435, a commercially available immobilized lipase

from Candida antarctica, which is widely recognized for its high activity and stability in organic

media, making it an ideal candidate for the synthesis of flavor esters.

The Biocatalytic Reaction: A Mechanistic Overview
The lipase-catalyzed synthesis of allyl anthranilate proceeds via an esterification reaction

between anthranilic acid and allyl alcohol. The reaction mechanism, often described as a Ping-

Pong Bi-Bi mechanism, involves the formation of an acyl-enzyme intermediate.

First, the carboxylic acid (anthranilic acid) acylates a serine residue in the lipase's active site,

releasing a molecule of water. Subsequently, the alcohol (allyl alcohol) attacks the acyl-enzyme

intermediate, leading to the formation of the ester (allyl anthranilate) and regeneration of the

free enzyme.

To drive the reaction equilibrium towards ester synthesis, it is often necessary to remove the

water produced during the reaction. This can be achieved through various methods, including

the use of molecular sieves or conducting the reaction under vacuum.

Experimental Design & Optimization Considerations
Several parameters can significantly influence the yield and reaction rate of the biocatalytic

synthesis. A systematic approach to optimizing these factors is crucial for developing an

efficient process.

Enzyme Selection: While various lipases can catalyze esterification, Novozym® 435 is a

robust and commercially available option with a proven track record in flavor ester synthesis.

Substrate Molar Ratio: The ratio of allyl alcohol to anthranilic acid is a critical parameter. An

excess of the alcohol is often employed to shift the equilibrium towards the product.
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However, a large excess can sometimes lead to enzyme inhibition.

Enzyme Concentration: Increasing the enzyme concentration will generally increase the

reaction rate, but this must be balanced against the cost of the biocatalyst.

Temperature: Lipases have an optimal temperature range for activity. For Novozym® 435,

this is typically between 40-60°C for ester synthesis. Higher temperatures can lead to

enzyme denaturation.

Solvent System: While the reaction can be performed in a solvent-free system, the use of an

organic solvent can improve substrate solubility and reduce viscosity. A non-polar, water-

immiscible solvent like hexane or heptane is often preferred.

Water Removal: As mentioned, the removal of water is essential for achieving high

conversion. The use of molecular sieves is a convenient laboratory-scale method.

Detailed Experimental Protocol
This protocol describes the synthesis of allyl anthranilate using Novozym® 435 in a solvent-

based system with molecular sieves for water removal.

Materials & Reagents
Anthranilic acid (≥99%)

Allyl alcohol (≥99%)

Novozym® 435 (immobilized Candida antarctica lipase B)

Hexane (anhydrous, ≥99%)

Molecular sieves (3 Å, activated)

Sodium bicarbonate (NaHCO₃)

Anhydrous sodium sulfate (Na₂SO₄)

Ethyl acetate (for extraction)
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Deionized water

Equipment
Magnetic stirrer with heating plate

Reaction vessel (e.g., 100 mL round-bottom flask) with a condenser

Thermometer

Rotary evaporator

Separatory funnel

Filtration apparatus

Analytical balance

GC-MS, FTIR, and NMR for analysis

Step-by-Step Procedure
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.37 g (10 mmol) of

anthranilic acid in 50 mL of anhydrous hexane.

Addition of Allyl Alcohol: Add 1.16 g (20 mmol) of allyl alcohol to the reaction mixture. This

represents a 2:1 molar ratio of alcohol to acid.

Addition of Biocatalyst and Molecular Sieves: Add 0.25 g of Novozym® 435 and 2.0 g of

activated molecular sieves to the flask.

Reaction Incubation: Place the flask on a magnetic stirrer with a heating plate and fit it with a

condenser. Heat the reaction mixture to 50°C and stir at 200 rpm for 24 hours.

Reaction Monitoring (Optional): The progress of the reaction can be monitored by taking

small aliquots at different time intervals and analyzing them by Thin Layer Chromatography

(TLC) or Gas Chromatography (GC).
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Enzyme Separation: After the reaction is complete, cool the mixture to room temperature and

separate the immobilized enzyme and molecular sieves by vacuum filtration. The recovered

biocatalyst can be washed with fresh hexane and dried for potential reuse.

Solvent Removal: Remove the hexane from the filtrate using a rotary evaporator.

Work-up and Purification:

Dissolve the resulting residue in 50 mL of ethyl acetate.

Transfer the solution to a separatory funnel and wash with 2 x 25 mL of a saturated

sodium bicarbonate solution to remove any unreacted anthranilic acid.

Wash the organic layer with 2 x 25 mL of deionized water.

Dry the organic layer over anhydrous sodium sulfate.

Filter to remove the drying agent.

Remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain the

crude allyl anthranilate.

Further Purification (Optional): If necessary, the crude product can be further purified by

column chromatography on silica gel using a hexane:ethyl acetate gradient.

Product Characterization
The identity and purity of the synthesized allyl anthranilate should be confirmed using

standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product

and confirm its molecular weight.[4]

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional

groups, such as the ester carbonyl (~1715 cm⁻¹), C-O stretching, and the aromatic and

alkene C-H bonds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical

structure of the allyl anthranilate molecule.

Data Presentation
Parameter Optimized Value Rationale

Enzyme Novozym® 435

High activity and stability in

organic media for ester

synthesis.

Substrates Anthranilic Acid, Allyl Alcohol
Precursors for allyl

anthranilate.

Molar Ratio (Alcohol:Acid) 2:1

An excess of alcohol drives the

reaction equilibrium towards

the product.

Enzyme Loading 5% (w/w of substrates)
A balance between reaction

rate and cost-effectiveness.

Solvent Hexane

Provides a non-polar

environment, improving

substrate solubility.

Temperature 50°C

Optimal for Novozym® 435

activity without causing

denaturation.

Agitation 200 rpm

Ensures proper mixing and

reduces mass transfer

limitations.

Reaction Time 24 hours
Allows for high conversion to

be reached.

Water Removal Molecular Sieves (3 Å)
Shifts the equilibrium towards

ester formation.

Visualizations
Experimental Workflow
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Preparation Reaction Work-up & Purification Analysis

1. Dissolve Anthranilic Acid
in Hexane 2. Add Allyl Alcohol 3. Add Novozym® 435 &

Molecular Sieves
4. Incubate at 50°C

with Stirring
5. Separate Enzyme
& Molecular Sieves 6. Remove Solvent 7. Aqueous Wash 8. Dry & Evaporate 9. Characterize Product

(GC-MS, FTIR, NMR)

Click to download full resolution via product page

Caption: Workflow for the biocatalytic synthesis of allyl anthranilate.

Reaction Scheme
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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